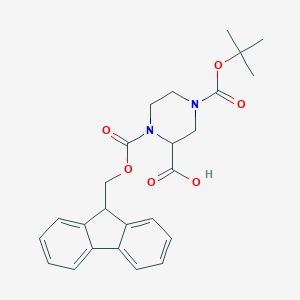

1-(((9h-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

描述

This compound is a bifunctional piperazine derivative featuring two orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) moieties. These groups are widely employed in peptide synthesis for temporary (Fmoc) and permanent (Boc) amine protection, enabling controlled stepwise assembly of complex molecules . The piperazine core provides structural rigidity and facilitates conjugation with other functional groups, making this compound valuable in medicinal chemistry and drug discovery.

属性

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-12-13-27(21(14-26)22(28)29)24(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTDDEUDYKMSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373545 | |

| Record name | 4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183742-23-6 | |

| Record name | 4-(tert-Butoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fmoc-4-Boc-piperazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, often referred to as Fmoc-piperazine derivative, is a compound of significant interest in medicinal chemistry and drug design. This compound is characterized by a complex structure that includes a piperazine ring and protective groups that enhance its stability and bioactivity. Its molecular formula is with a molecular weight of 452.51 g/mol.

Chemical Structure

The compound features a piperazine core with tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups, which are commonly used in peptide synthesis to protect amino groups during chemical reactions. The presence of these groups can influence the biological activity by modulating the compound's interaction with biological targets.

Biological Activity

The biological activity of this compound can be evaluated through various mechanisms, including its potential as an inhibitor or modulator in biochemical pathways. Here are key findings regarding its biological activity:

1. Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The fluorenyl group is known for enhancing the lipophilicity of compounds, which may facilitate cellular uptake and increase cytotoxicity against cancer cell lines.

2. Enzyme Inhibition

Studies have shown that piperazine derivatives can act as inhibitors for certain enzymes, particularly those involved in metabolic pathways. For instance, they may inhibit proteases or kinases, which are critical in cancer progression and metastasis.

3. Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. Similar piperazine derivatives have been reported to exhibit activity against various bacterial strains, indicating that this compound may also possess similar effects.

Case Studies

Several studies have explored the biological implications of similar compounds:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that piperazine derivatives could significantly reduce tumor growth in xenograft models when administered at specific dosages.

- Enzyme Inhibition Research : Another investigation highlighted the ability of Fmoc-protected piperazines to inhibit serine proteases, which play a role in inflammatory responses and cancer metastasis.

- Antimicrobial Efficacy : An analysis of related compounds showed effective inhibition against Staphylococcus aureus, suggesting that this class of compounds could be further explored for their potential as antimicrobial agents.

Data Table: Summary of Biological Activities

科学研究应用

Peptide Synthesis

Fmoc-piperazine derivatives are widely used as building blocks in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids, allowing for the sequential addition of amino acids to form peptides. This method is preferred due to its efficiency and the ease of deprotection under mild conditions.

Drug Development

Research indicates that piperazine derivatives exhibit significant pharmacological activities, including antipsychotic, analgesic, and anti-inflammatory effects. The incorporation of the Fmoc group enhances the bioavailability and solubility of potential drug candidates. Several studies have explored the synthesis of piperazine-based compounds for treating various conditions, including schizophrenia and depression.

Molecular Probes and Imaging

The unique structural features of Fmoc-piperazine derivatives allow them to be utilized as molecular probes in biological imaging. Their ability to selectively bind to specific receptors or enzymes makes them valuable tools for studying cellular processes and disease mechanisms.

Bioconjugation Strategies

Fmoc-piperazine compounds can be employed in bioconjugation strategies to attach therapeutic agents or imaging labels to biomolecules. This application is particularly relevant in targeted drug delivery systems where specificity is crucial for efficacy.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antidepressant Activity | A study evaluated the antidepressant effects of Fmoc-piperazine derivatives in animal models, demonstrating significant reductions in depressive behaviors compared to controls. |

| Study 2 | Anticancer Properties | Research on piperazine-based compounds revealed their potential as anticancer agents, with specific derivatives showing cytotoxic effects against various cancer cell lines. |

| Study 3 | Neuroprotective Effects | Investigations into neuroprotective properties indicated that certain Fmoc-piperazine derivatives could mitigate neuronal damage in models of neurodegenerative diseases. |

相似化合物的比较

Key Properties:

- Molecular Formula : C₂₅H₂₇N₃O₆ (inferred from structural analogs) .

- CAS No.: 1217628-46-0 (for the (S)-enantiomer) .

- Applications : Used in solid-phase peptide synthesis (SPPS) and as a building block for protease inhibitors or kinase modulators .

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs.

Structural and Functional Comparison

Key Findings

Reactivity and Stability

- The dual Fmoc/Boc protection in the target compound allows sequential deprotection: Boc is acid-labile (removed with TFA), while Fmoc is base-sensitive (cleaved with piperidine) . This contrasts with analogs like 2-[4-Fmoc-piperazin-1-yl]acetic acid , which lacks Boc and requires fewer deprotection steps .

- Pyrrolidine derivatives (e.g., CAS 221352-74-5) exhibit enhanced conformational rigidity due to their 5-membered ring, favoring β-turn induction in peptides .

准备方法

Starting Materials and Precursor Preparation

The synthesis begins with diethanolamine, a cost-effective precursor, which undergoes chlorination using thionyl chloride (SOCl₂) to form di(2-chloroethyl)amine. This intermediate is critical for constructing the piperazine backbone. Thionyl chloride reacts exothermically with diethanolamine under reflux conditions (3–5 hours), yielding di(2-chloroethyl)amine hydrochloride, which is neutralized with sodium carbonate to free the amine.

Boc Protection of the Piperazine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (pH > 10). This step selectively protects the secondary amine of di(2-chloroethyl)amine, forming bis(2-chloroethyl)carbamic acid tert-butyl ester. Key parameters include:

Cyclization to Form N-Boc Piperazine

Cyclization is achieved by treating the Boc-protected intermediate with ammonia water at 55–65°C. This step facilitates intramolecular nucleophilic substitution, forming the six-membered piperazine ring. Ethyl acetate extraction and anhydrous sodium sulfate drying yield N-Boc piperazine with >99% purity.

| Parameter | Optimal Condition | Yield | Purity |

|---|---|---|---|

| Ammonia Addition Time | 2.5–3.5 hours | 93.5–94% | ≥99.4% |

| Reaction Temperature | 60°C | ||

| Solvent | Ethyl acetate |

Industrial-Scale Production Methods

Large-Scale Boc Protection

Industrial protocols optimize Boc protection using automated reactors to control exothermic reactions. For example, the patented method scales diethanolamine-to-thionyl chloride ratios to 1:3.25 mol, achieving 94.3% yield. Key industrial adaptations include:

-

Continuous Flow Systems : To enhance mixing and heat dissipation during chlorination.

-

In-Line pH Monitoring : Ensures alkaline conditions (pH > 10) during Boc anhydride addition.

Fmoc Group Installation in Batch Reactors

Fmoc-Cl is added incrementally to prevent dimerization side reactions. Industrial batches use THF/water biphasic systems to improve reagent solubility and reaction homogeneity. Post-reaction, the product is purified via recrystallization from ethanol/water mixtures.

Analytical Techniques for Quality Control

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 254 nm UV detection) confirms purity (>99.4%) and identifies impurities such as unreacted Boc anhydride or Fmoc-Cl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 624.4 (M+H⁺), aligning with the theoretical molecular weight.

Optimization Strategies for Yield and Purity

Reaction Temperature Modifications

Lower temperatures (10–20°C) during Boc protection minimize side reactions like over-alkylation, while higher temperatures (60°C) during cyclization accelerate ring closure.

Solvent Selection

Ethyl acetate outperforms toluene in extraction efficiency, reducing worker exposure to toxic solvents.

Purification Techniques

-

Flash Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted diethanolamine.

-

Recrystallization : Ethanol/water mixtures yield crystals with ≥99.6% purity.

Challenges and Mitigation in Synthesis

Stereochemical Control

The (S)-configuration at the 2-position is maintained using chiral auxiliaries or asymmetric hydrogenation. Racemization risks during Fmoc installation are mitigated by keeping reaction temperatures below 25°C.

Protecting Group Stability

Boc groups are susceptible to acidolysis, necessitating neutral pH during Fmoc reactions. Conversely, Fmoc deprotection with piperidine must avoid premature Boc cleavage.

常见问题

Q. What bioactivity trends are observed in analogs with fluorinated aryl substituents?

- Methodological Answer : Derivatives like 3,5-difluorophenyl variants show enhanced antimicrobial activity (MIC 8 µg/mL against S. aureus vs. 32 µg/mL for parent compound) due to increased lipophilicity (logP +0.7). Evaluate via broth microdilution assays and molecular docking to assess binding to bacterial enoyl-ACP reductase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。